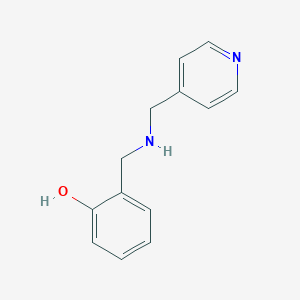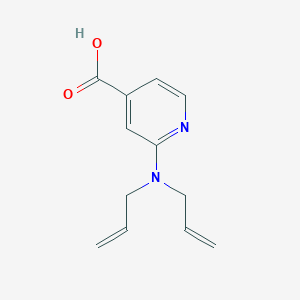
2-氯-4-(4-氟苯氧基)嘧啶
描述
2-Chloro-4-(4-fluorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2O It is a pyrimidine derivative that features a chloro group at the 2-position and a 4-fluorophenoxy group at the 4-position of the pyrimidine ring
科学研究应用
2-Chloro-4-(4-fluorophenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Chloro-4-(4-fluorophenoxy)pyrimidine is the voltage-gated sodium channels . These channels play crucial roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Mode of Action
2-Chloro-4-(4-fluorophenoxy)pyrimidine acts as a state-dependent sodium channel blocker . It has been found to be approximately 1000 times more potent, with 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than other sodium channel blockers such as carbamazepine and lamotrigine .
Biochemical Pathways
The compound’s interaction with sodium channels affects the neuronal excitability and pain signaling pathways . By blocking these channels, it can help to alleviate the hyperexcitability associated with chronic pain conditions .
Pharmacokinetics
Its potency and fast onset kinetics suggest that it may have good bioavailability .
Result of Action
The blocking of sodium channels by 2-Chloro-4-(4-fluorophenoxy)pyrimidine results in the reduction of neuronal hyperexcitability, thereby alleviating pain . In rat pain models, it had minimal effective doses of 1 to 3 mg/kg p.o. in various pain conditions, and its efficacy was similar to clinically relevant comparators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-fluorophenol in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion generated from 4-fluorophenol displaces the chlorine atom on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-(4-fluorophenoxy)pyrimidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-4-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .
相似化合物的比较
2-Chloro-4-(4-fluorophenoxy)pyrimidine can be compared with other pyrimidine derivatives such as:
- 2-Chloro-4-(4-chlorophenoxy)pyrimidine
- 2-Chloro-4-(4-bromophenoxy)pyrimidine
- 2-Chloro-4-(4-methylphenoxy)pyrimidine
These compounds share a similar core structure but differ in the substituents on the phenoxy group.
属性
IUPAC Name |
2-chloro-4-(4-fluorophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAFNQZHMMICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090835-72-5 | |
| Record name | 2-chloro-4-(4-fluorophenoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


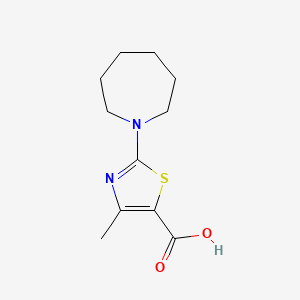
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
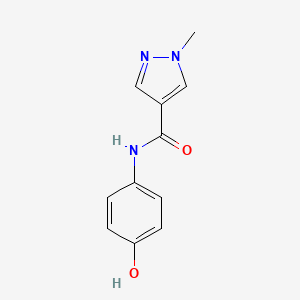
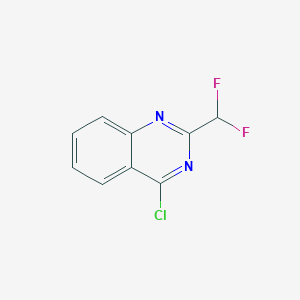
![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)
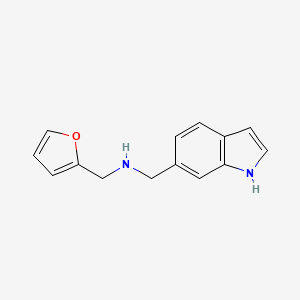
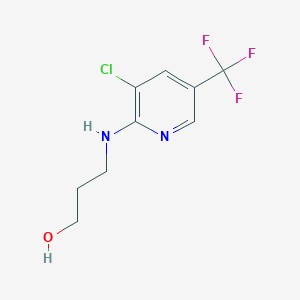
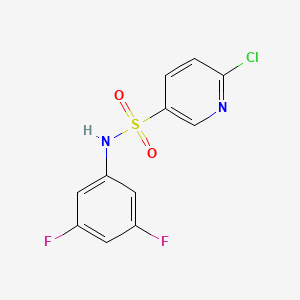
![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)
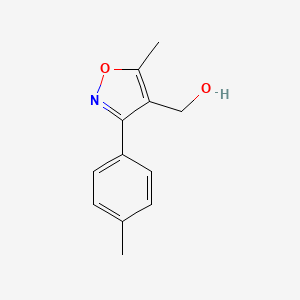
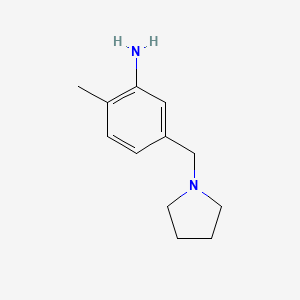
![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)
